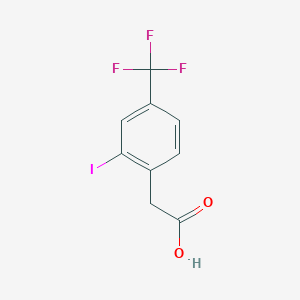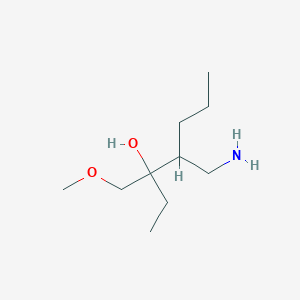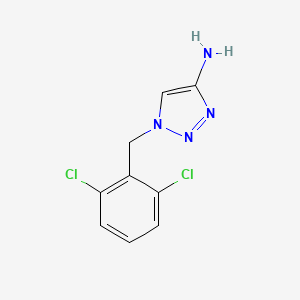
2-amino-3-methyl-N-(1-phenylpropyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-3-methyl-N-(1-phenylpropyl)butanamide is an organic compound with the molecular formula C14H22N2O This compound is characterized by the presence of an amide group, an amino group, and a phenylpropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-methyl-N-(1-phenylpropyl)butanamide typically involves the reaction of 2-amino-3-methylbutanoic acid with 1-phenylpropylamine. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of automated synthesizers and continuous flow reactors, which allow for precise control over reaction parameters and higher yields. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
2-amino-3-methyl-N-(1-phenylpropyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: N-bromosuccinimide, sodium hydride; reactions are conducted in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted butanamides with various functional groups.
Applications De Recherche Scientifique
2-amino-3-methyl-N-(1-phenylpropyl)butanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential role in biochemical pathways and as a ligand in protein-ligand binding studies.
Medicine: Investigated for its potential therapeutic effects, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a precursor in the manufacture of polymers and resins
Mécanisme D'action
The mechanism of action of 2-amino-3-methyl-N-(1-phenylpropyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of certain biochemical pathways, depending on its structure and functional groups. The amide and amino groups play a crucial role in binding to the active sites of enzymes, thereby modulating their activity. The phenylpropyl group contributes to the compound’s hydrophobic interactions with target proteins, enhancing its binding affinity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-amino-3-methylbutanamide: Lacks the phenylpropyl group, resulting in different chemical and biological properties.
N-(1-phenylpropyl)butanamide: Lacks the amino group, affecting its reactivity and mechanism of action.
2-amino-3-phenylbutanamide: Contains a phenyl group instead of a phenylpropyl group, leading to variations in its interactions with molecular targets.
Uniqueness
2-amino-3-methyl-N-(1-phenylpropyl)butanamide is unique due to the presence of both the amino and phenylpropyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields of research and industry.
Propriétés
Formule moléculaire |
C14H22N2O |
|---|---|
Poids moléculaire |
234.34 g/mol |
Nom IUPAC |
2-amino-3-methyl-N-(1-phenylpropyl)butanamide |
InChI |
InChI=1S/C14H22N2O/c1-4-12(11-8-6-5-7-9-11)16-14(17)13(15)10(2)3/h5-10,12-13H,4,15H2,1-3H3,(H,16,17) |
Clé InChI |
SJKGDKJVMHLPIT-UHFFFAOYSA-N |
SMILES canonique |
CCC(C1=CC=CC=C1)NC(=O)C(C(C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 1-((2'-(methoxycarbonyl)-[1,1'-biphenyl]-4-yl)methyl)-4-methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B13647317.png)
![2-[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetic acid](/img/structure/B13647318.png)


![4-[4-(3-chlorophenyl)phenyl]benzaldehyde](/img/structure/B13647338.png)

![2-({6-[(tert-butoxy)carbonyl]-6-azaspiro[2.5]octan-1-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)aceticacid](/img/structure/B13647351.png)
![(9H-fluoren-9-yl)methyl N-[(2S)-1-hydroxy-5-{N'-[(2,2,5,7,8-pentamethyl-3,4-dihydro-2H-1-benzopyran-6-yl)sulfonyl]carbamimidamido}pentan-2-yl]carbamate](/img/structure/B13647353.png)






